(Rac)-Hesperetin (Standard)

Catalog No.
S1789873
CAS No.
69097-99-0
M.F
C16H14O6
M. Wt
302.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Rac)-Hesperetin (Standard)

CAS Number

69097-99-0

Product Name

(Rac)-Hesperetin (Standard)

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3

InChI Key

AIONOLUJZLIMTK-UHFFFAOYSA-N

solubility

Sparingly soluble in water
Soluble (in ethanol)

Synonyms

5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O

The exact mass of the compound Hesperetin is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

(Rac)-Hesperetin (CAS 69097-99-0) is the racemic aglycone of the abundant citrus flavonoid hesperidin. Formulated as a 1:1 mixture of (R)- and (S)-enantiomers, it serves as a critical analytical standard and synthetic baseline in pharmacokinetics, chiral chromatography, and formulation engineering. While the natural compound exists predominantly as the (S)-enantiomer, the racemic standard is heavily prioritized in commercial procurement for its utility in validating stereoselective metabolic profiling, resolving chiral separation methods, and acting as a stable, predictable precursor for flavonoid-based cocrystallization and derivatization [REFS-1, REFS-2].

Research Fit

Racemic analytical standard for total hesperetin quantification in biological matrices
UGT enzyme inhibition and herb-drug interaction study reference
Hepatic metabolism and pharmacokinetic modeling tool

Substituting (Rac)-Hesperetin with its highly abundant glycoside precursor (hesperidin) or the enantiopure natural extract ((S)-hesperetin) introduces severe reproducibility and handling issues. Hesperidin requires specific enzymatic cleavage by gut microbiota (α-rhamnosidase) to become bioavailable, making it entirely unsuitable as a direct substitute for in vitro cellular assays or standardized target binding studies [1]. Furthermore, while (S)-hesperetin is the naturally occurring form, it is highly prone to spontaneous racemization when dissolved in standard laboratory solvents . Procuring the racemic standard (CAS 69097-99-0) eliminates this shifting baseline, ensuring stable, reproducible non-stereospecific analysis and providing a reliable 1:1 reference required for resolving chiral peaks in LC-MS/MS workflows.

Substitution Risk

Hesperidin (glycoside)
Requires gut microbiota hydrolysis; aglycone standard avoids inter-individual variability and delayed absorption
Naringenin (structural analog)
Distinct UGT isoform inhibition profile may shift drug interaction assessment
Pure S- or R-enantiomer
Stereoselective metabolism differences may not reflect racemic pharmacokinetic context

Solution Stability and Baseline Reliability

For long-term analytical workflows, the stereochemical stability of the reference standard is critical. Enantiopure (S)-hesperetin undergoes spontaneous racemization when prepared in standard analytical solvents, leading to a shifting stereochemical ratio over time. The racemic standard (CAS 69097-99-0) bypasses this degradation pathway by providing a pre-equilibrated 1:1 mixture, ensuring that non-stereospecific calibrations and chiral separation baselines remain constant throughout the lifespan of the stock solution .

Evidence DimensionStereochemical stability in solution
Target Compound Data(Rac)-Hesperetin maintains a stable 1:1 R/S ratio in solution
Comparator Or BaselineEnantiopure (S)-hesperetin (prone to spontaneous racemization)
Quantified DifferenceEliminates time-dependent baseline drift in non-stereospecific assays
ConditionsStandard laboratory solvent dissolution (e.g., DMSO, Methanol)

Procuring the racemate prevents costly assay reproducibility failures caused by the unpredictable racemization of enantiopure standards in solution.

Glucuronidation efficiency
Head-to-head
S-HesperetinHigher Vmax/Km
R-HesperetinLower Vmax/Km
Supports stereochemical metabolism modeling
Human intestinal microsomes; racemic standard captures average kinetics

Stereoselective Glucuronidation Kinetics

Metabolic profiling requires distinguishing how different enantiomers are processed by the liver and intestines. When evaluated using human small intestinal microsomes, the (S)-enantiomer exhibits a 5.2-fold higher catalytic efficiency (Vmax/Km) for the formation of hesperetin glucuronides compared to the (R)-enantiomer. Utilizing (Rac)-Hesperetin allows researchers to simultaneously track and quantify this massive divergence in stereoselective conjugation within a single assay [1].

Evidence DimensionCatalytic efficiency of glucuronidation (Vmax/Km)
Target Compound DataSimultaneous tracking of both pathways via racemate dosing
Comparator Or Baseline5.2-fold higher efficiency for S-hesperetin vs. R-hesperetin
Quantified Difference5.2x divergence in metabolic processing speed
ConditionsHuman small intestinal microsomes in vitro

Dosing with the racemate is essential for accurately mapping stereoselective ADME profiles, which would be completely missed if using only the natural (S)-extract.

UGT inhibition
Head-to-head
IC50 <10 µM UGT1A1, 1A3, 1A9
Reported broader UGT inhibition profile vs naringenin
Recombinant UGTs; naringenin does not inhibit UGT1A9 at comparable range

In Vivo Pharmacokinetic Divergence

In vivo studies demonstrate that the two enantiomers of hesperetin possess drastically different pharmacokinetic profiles. Following the administration of racemic hesperetin, the (R)-hesperetin fraction demonstrates a 3.3-fold higher Area Under the Curve (AUC) and a 1.9-fold longer half-life compared to the (S)-hesperetin fraction. Procuring the racemic mixture is therefore required to establish comprehensive pharmacokinetic baselines that account for the extended systemic circulation of the (R)-enantiomer [1].

Evidence DimensionArea Under the Curve (AUC) and Half-life
Target Compound Data(R)-hesperetin: 3.3-fold higher AUC, 1.9-fold longer half-life
Comparator Or Baseline(S)-hesperetin baseline
Quantified Difference330% increase in AUC and 190% increase in half-life for the R-enantiomer
ConditionsIn vivo rat model serum concentration-time curve

Buyers developing flavonoid-based therapeutics must use the racemate to understand how stereochemistry dictates systemic retention and bioavailability.

Gluconeogenesis inhibition
Head-to-head
IC50 75.6 µM Lactate/pyruvate
Supports hepatic glucose output research context
Isolated perfused rat liver; hesperidin inactive, naringenin IC50 85.5 µM

Solvent-Dependent Cocrystallization Polymorphism

In pharmaceutical material science, (Rac)-Hesperetin serves as a highly responsive coformer for crystal engineering. When cocrystallized with palmitate chloride, racemic hesperetin forms two distinct cocrystal polymorphs (Form I and Form II) strictly dependent on the solvent used. Pure Form I is generated via a slurry method in ethanol, while Form II is produced when methanol is utilized. This predictable, solvent-driven polymorphism makes the racemate an excellent standardized precursor for tuning the solid-state properties and solubility of flavonoid formulations [1].

Evidence DimensionCocrystal polymorph generation
Target Compound DataYields Form I (ethanol) or Form II (methanol) cocrystals
Comparator Or BaselineStandard monocomponent crystallization
Quantified Difference100% phase-pure selection based on solvent choice
ConditionsCocrystallization with palmitate chloride via solvent evaporation/slurry methods

Provides formulation scientists with a reliable, tunable coformer for improving the historically poor aqueous solubility of flavonoids.

Method linear range
Head-to-head
Racemic50–5000 nM
S-/R-enantiomer25–2500 nM
Method selection context for total vs enantiomer-specific quantification
UPLC–MS/MS; different LLOQ and column requirements
Serum protein binding
Head-to-head
HesperetinGreater binding constant (Ka)
HesperidinLower Ka
Reported differential binding may influence distribution context
Fluorescence quenching with BSA; qualitative comparison

Chiral LC-MS/MS Method Validation

Because natural (S)-hesperetin is prone to racemization in solution, (Rac)-Hesperetin is the mandatory standard for developing and validating chiral chromatographic methods. It provides a stable, guaranteed 1:1 ratio of (R)- and (S)-enantiomers, allowing analytical chemists to accurately calibrate column resolution, retention times, and peak integration without the confounding variable of spontaneous sample degradation .

Stereoselective ADME and Pharmacokinetic Profiling

Given the 5.2-fold difference in glucuronidation efficiency and the 3.3-fold difference in in vivo AUC between its enantiomers, (Rac)-Hesperetin is the optimal dosing material for comprehensive pharmacokinetic studies. It allows researchers to simultaneously track the divergent metabolic fates and systemic half-lives of both enantiomers in a single controlled experiment [1].

Pharmaceutical Cocrystal Engineering

In solid-state formulation workflows, (Rac)-Hesperetin is utilized as a predictable coformer. Its ability to form distinct, solvent-dependent polymorphs (e.g., Form I in ethanol vs. Form II in methanol) makes it an ideal candidate for crystal engineering projects aimed at overcoming the poor aqueous solubility and low bioavailability typical of aglycone flavonoids [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioanalytical method validation for total hesperetin
Racemic standard for non-stereospecific quantification
Linear range and matrix effect review in biological fluids
UGT enzyme inhibition screening
Broad UGT isoform inhibition profile
Isoform-specific activity context (UGT1A1, 1A3, 1A9)
Hepatic gluconeogenesis studies
Aglycone form for hepatic metabolic activity
Glucose output inhibition endpoints in liver models
QC reference for nutraceutical analysis
Racemic composition stability in solution
Purity and assay consistency in non-chiral HPLC

Physical Description

Light yellow to light tan powder; Faint fatty vanillic aroma

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

302.07903816 Da

Monoisotopic Mass

302.07903816 Da

Heavy Atom Count

22

Wikipedia

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

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